molecular formula C26H24N2O4 B2593589 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896306-11-9

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B2593589
CAS No.: 896306-11-9
M. Wt: 428.488
InChI Key: ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide (CAS 896306-11-9) is a chemical compound of significant interest in advanced pharmaceutical and life science research. Its complex molecular structure, featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin ring and a diphenylacetamide group, makes it a valuable scaffold for probing biological pathways . The benzodioxin and pyrrolidinone cores are privileged structures in medicinal chemistry, often associated with diverse biological activities. This compound is supplied For Research Use Only and is intended for use by qualified laboratory researchers. Its specific research applications and detailed mechanism of action are areas of active investigation. Researchers are exploring its potential as a key intermediate in synthetic chemistry or as a pharmacological tool for target validation studies. For comprehensive data, including specific biological activity, safety information, or detailed research protocols, please consult the product's specific data sheet or contact our scientific support team.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-24-15-20(17-28(24)21-11-12-22-23(16-21)32-14-13-31-22)27-26(30)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and diphenylacetamide groups. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anti-Diabetic Potential

Research has indicated that compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide exhibit anti-diabetic properties. For instance, a study evaluated the inhibitory effects on the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The findings suggest that these compounds could help manage postprandial hyperglycemia in diabetic patients .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives of benzodioxin can modulate neurodegenerative processes by inhibiting amyloid fibril formation associated with Alzheimer's disease . The interaction with amyloid fibers has been studied using techniques such as thioflavin T fluorescence assays and circular dichroism.

Antimicrobial Activity

Preliminary studies have suggested that certain derivatives of this compound possess antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics based on its structure .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of anti-diabetic effectsCompounds showed significant inhibition of α-glucosidase activity .
Study 2Neuroprotective effectsDemonstrated modulation of amyloid fibril formation in vitro .
Study 3Antimicrobial propertiesExhibited activity against several bacterial strains .

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural Analog 1: trans-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2)

  • Structure: Shares the benzodioxin ring but replaces the pyrrolidinone and diphenylacetamide with a cyclopropane-amine group.
  • Activity : Used in studies targeting lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme. The cyclopropane group may enhance steric hindrance, altering substrate specificity compared to the target compound’s flexible acetamide .

Structural Analog 2: 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g)

  • Structure: Flavonoid derivatives with a 1,4-dioxane ring (similar to benzodioxin) and antihepatotoxic activity.
  • Activity : Demonstrated significant protection against CCl4-induced hepatotoxicity in rats, comparable to silymarin. Compound 4g , with a hydroxymethyl group, showed superior efficacy due to enhanced hydrogen bonding .
  • Key Difference: The flavone scaffold prioritizes antioxidant properties, whereas the target compound’s pyrrolidinone and acetamide may target enzymes or receptors unrelated to liver protection.

Structural Analog 3: N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide

  • Structure: Diphenylacetamide linked to a benzothiazole-sulfamoyl group instead of pyrrolidinone-benzodioxin.
  • Activity : Benzothiazole derivatives are often protease inhibitors or kinase modulators. The sulfamoyl group may enhance solubility or target sulfonamide-sensitive enzymes .
  • Key Difference: The benzothiazole core’s planar structure contrasts with the non-planar pyrrolidinone, affecting binding pocket compatibility.

Structural Analog 4: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide

  • Structure: Benzodioxin linked to an acetamide-isolquinolinyloxy group.
  • The methylphenyl group may improve membrane permeability .
  • Key Difference: The extended isoquinoline substituent introduces bulkiness, possibly limiting bioavailability compared to the target compound’s compact pyrrolidinone.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity Source
Target Compound Benzodioxin-Pyrrolidinone 2,2-Diphenylacetamide ~449.5* Not explicitly reported -
trans-N-[1-(Benzodioxin-6-yl)ethyl]-cyclopropane-amine Benzodioxin Cyclopropane-amine ~310.4 LSD1 inhibition
3',4'-(2-Hydroxymethyl-dioxino)flavone (4g) Flavone-Dioxane Hydroxymethyl-dioxane ~356.3 Antihepatotoxic
N-(6-Sulfamoylbenzothiazole-2-yl)-diphenylacetamide Benzothiazole Diphenylacetamide-Sulfamoyl ~465.5 Protease/Kinase modulation
N-(Benzodioxin-6-yl)-isoquinolinyloxy-acetamide Benzodioxin Acetamide-Isoquinolinyloxy ~502.5 Kinase/GPCR modulation (inferred)

*Calculated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Ring : Critical for metabolic stability and aromatic interactions across analogs .
  • Pyrrolidinone vs. Heterocycles: Pyrrolidinone’s rigidity may favor selective binding compared to planar benzothiazoles or flexible cyclopropanes .
  • Diphenylacetamide : Enhances lipophilicity and possibly CNS penetration, unlike polar groups (e.g., sulfamoyl or hydroxymethyl) .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound that has attracted considerable attention due to its potential biological activity. This article reviews the compound's mechanisms of action, pharmacological effects, and its therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxin moiety, which contributes to its biological activity. The presence of the diphenylacetamide group enhances its interaction with various biological targets.

Target Enzymes : The primary targets of this compound include cholinesterases and lipoxygenase enzymes.

Mode of Action :

  • Cholinesterase Inhibition : By inhibiting cholinesterase, the compound increases acetylcholine levels in the synaptic cleft, which is crucial for enhancing cholinergic signaling in neuronal cells. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Lipoxygenase Inhibition : The inhibition of lipoxygenase pathways may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well absorbed through the gastrointestinal tract and metabolized primarily in the liver. Its metabolites are likely excreted via bile or feces, similar to other compounds in its class.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase enzymes. For instance:

  • AChE Inhibition : The compound showed promising results with an IC50 value indicating effective inhibition comparable to established AChE inhibitors .

In Vivo Studies

In animal models, this compound has been evaluated for its cognitive-enhancing effects. Studies indicate that it improves memory retention and cognitive function by modulating cholinergic transmission .

Therapeutic Applications

  • Neurological Disorders : Due to its cholinesterase inhibitory activity, this compound is being explored for potential use in treating Alzheimer's disease and other cognitive disorders.
  • Anti-inflammatory Effects : Its ability to inhibit lipoxygenase suggests possible applications in managing inflammatory diseases .
  • Antidiabetic Potential : The inhibition of α-glucosidase indicates a role in managing Type 2 diabetes by regulating glucose metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study 1AChE InhibitionIC50 values comparable to standard drugs; significant cognitive enhancement in animal models.
Study 2Lipoxygenase ActivityDemonstrated anti-inflammatory properties in vitro; potential for treating chronic inflammatory conditions.
Study 3α-glucosidase InhibitionEffective in lowering postprandial glucose levels in diabetic models; suggests therapeutic use in diabetes management.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can experimental design optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including amidation and cyclization. For example, analogous compounds (e.g., ) use acetic anhydride and benzodioxin derivatives as precursors. To optimize yield, employ Design of Experiments (DoE) principles:

  • Factors to vary : Temperature, catalyst concentration, reaction time.
  • Response variables : Yield, purity (via HPLC).
  • Statistical approach : Use a central composite design to identify interactions between factors and model nonlinear responses .

Q. Example Table: 2³ Factorial Design for Reaction Optimization

Temperature (°C)Catalyst (mol%)Time (h)Yield (%)Purity (%)
801.0126295
802.0187197
1001.0186893
1002.0127598

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry of the pyrrolidinone and benzodioxin moieties (¹H/¹³C NMR, DEPT-135) .
  • HPLC-MS : Quantify purity and detect trace impurities (C18 column, acetonitrile/water gradient) .
  • X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable.

Q. What stability profiles should be assessed during storage?

Methodological Answer: Conduct accelerated stability studies under ICH guidelines:

  • Conditions : 40°C/75% RH (6 months), light exposure (ICH Q1B), and pH variations (2–9).
  • Analysis : Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods predict biological target interactions and guide SAR studies?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • SAR workflow : Synthesize analogs with modified diphenylacetamide groups and correlate computed binding energies with in vitro IC₅₀ values.

Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

  • Orthogonal assays : Repeat in vitro assays under varied conditions (e.g., serum-free vs. serum-containing media) to assess protein-binding effects.
  • Pharmacokinetic profiling : Measure bioavailability (oral/IP routes), metabolic stability (liver microsomes), and plasma protein binding .
  • Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects.

Q. What advanced methodologies enable mechanistic studies of metabolic pathways?

Methodological Answer:

  • Isotopic labeling : Synthesize ¹⁴C-labeled compound for mass spectrometry tracking of metabolites in hepatocyte incubations.
  • CYP450 inhibition assays : Use recombinant enzymes (CYP3A4, 2D6) to identify major metabolic routes.
  • Reaction phenotyping : Combine chemical inhibitors (e.g., ketoconazole for CYP3A4) with LC-HRMS to map phase I/II metabolism .

Data Contradiction Analysis Framework

Scenario Resolution Strategy References
Discrepant IC₅₀ valuesValidate assay conditions (e.g., ATP concentration in kinase assays)
In vitro vs. in vivo efficacyPerform ADME studies to assess bioavailability/metabolism
Conflicting computational predictionsCross-validate with ab initio MD and experimental data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.